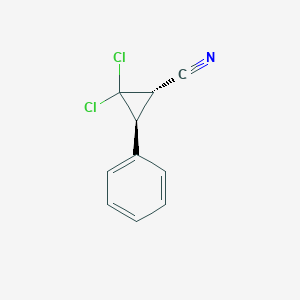
(1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile is a chiral compound with significant interest in various scientific fields. This compound features a cyclopropane ring substituted with two chlorine atoms, a phenyl group, and a nitrile group. The stereochemistry of the compound is defined by the (1S,3S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenylacetonitrile with dichlorocarbene, generated in situ from chloroform and a strong base like sodium hydroxide. The reaction proceeds under controlled conditions to ensure the formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, enantioselective synthesis methods, such as using chiral catalysts or auxiliaries, can be employed to obtain the (1S,3S) configuration with high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The phenyl group can undergo oxidation to form corresponding carboxylic acids or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted cyclopropane derivatives.
Reduction: Formation of (1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-amine.
Oxidation: Formation of benzoic acid derivatives.
Scientific Research Applications
(1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form interactions with active sites, while the phenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile: Differing only in the stereochemistry, this compound may exhibit different biological activities and reactivity.
2,2-dichloro-3-phenylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2,2-dichloro-3-phenylcyclopropane-1-methanol: Contains a hydroxyl group instead of a nitrile group.
Uniqueness
The unique combination of the nitrile group and the (1S,3S) configuration in (1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile imparts specific chemical and biological properties that distinguish it from its analogs. Its stereochemistry plays a crucial role in its reactivity and interaction with biological targets.
Properties
CAS No. |
646995-48-4 |
|---|---|
Molecular Formula |
C10H7Cl2N |
Molecular Weight |
212.07 g/mol |
IUPAC Name |
(1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7Cl2N/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7/h1-5,8-9H/t8-,9-/m1/s1 |
InChI Key |
SNWAKZTVZKNHEV-RKDXNWHRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](C2(Cl)Cl)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



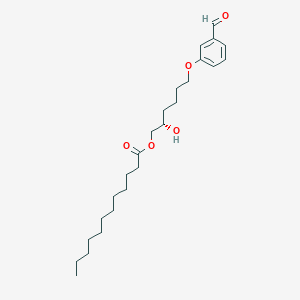

![3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B12606783.png)
![5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B12606790.png)
![4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine](/img/structure/B12606798.png)
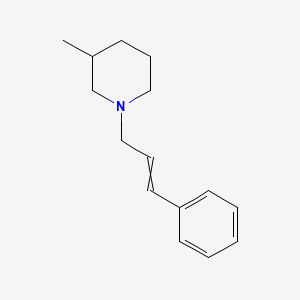
![1-Hexyl-4-({2-[hexyl(dimethyl)azaniumyl]ethyl}sulfanyl)pyridin-1-ium diiodide](/img/structure/B12606804.png)
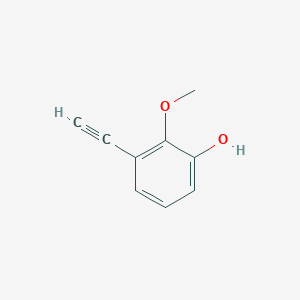
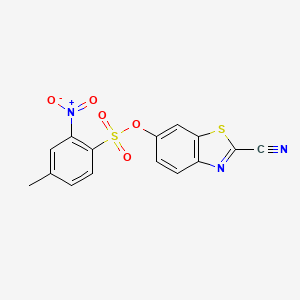
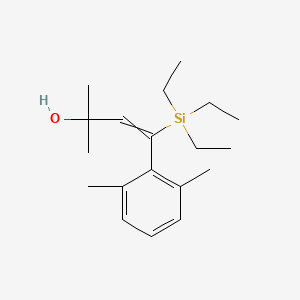
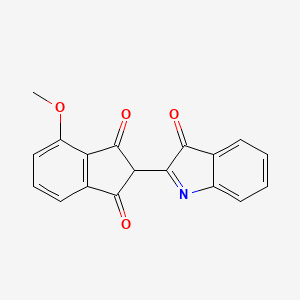
![1-Chloro-4-[(1R)-1-methoxyethyl]benzene](/img/structure/B12606865.png)
![7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine](/img/structure/B12606873.png)
